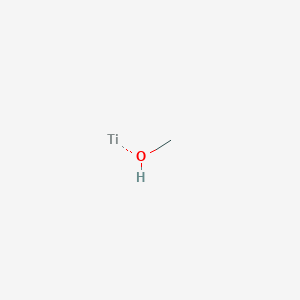

methanol;titanium

Description

Properties

IUPAC Name |

methanol;titanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.Ti/c1-2;/h2H,1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXQWFASZYSARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.[Ti] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4OTi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.909 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-92-7 | |

| Record name | Titanium tetramethoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=992-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactions Analysis

methanol;titanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

Scientific Research Applications

Stress Corrosion Cracking

- Mechanism : Stress corrosion cracking occurs when a susceptible material is subjected to tensile stress in a corrosive environment. In the case of titanium in methanol, the absence of sufficient water can lead to rapid and catastrophic failure .

- Critical Water Content : Research indicates that maintaining a water content between 2% and 10% in methanol is crucial to prevent stress corrosion cracking in titanium alloys .

Protective Coatings

Research has demonstrated that protective coatings can significantly enhance the performance of titanium in methanol environments. For example, porous titanium discs coated with various materials were tested for their ability to prevent titanium leaching into methanol. The results showed that certain coatings effectively minimized contamination levels compared to uncoated samples .

| Coating Type | Titanium Leaching (ppm) | Comments |

|---|---|---|

| Uncoated | High | Significant leaching observed |

| Silcolloy | Low | Effective barrier against leaching |

| Dursan | Moderate | Some leaching due to coating properties |

Cathodic Protection

Cathodic protection has been explored as a method to inhibit stress corrosion cracking in titanium alloys exposed to methanol. Studies indicate that applying cathodic protection can significantly prolong the lifespan of titanium components under stress .

NASA's Investigation on Ti-6Al-4V Alloy

NASA conducted extensive research on the behavior of Ti-6Al-4V alloy in methanol environments, particularly concerning its use in pressurized fuel tanks during the Apollo missions. The study revealed:

- Failure Mechanisms : Specimens showed reduced tensile strength when exposed to methanol compared to other fluids.

- Moisture Influence : Even small amounts of moisture (1%) in methanol were found to inhibit adverse reactions significantly .

Industrial Applications

In industrial settings, titanium components are often used in systems where methanol is present, such as chemical processing plants and fuel systems. A study highlighted that:

- Material Selection : The compatibility of titanium with methanol necessitates careful selection based on operational conditions, particularly regarding moisture content .

- Performance Metrics : Components made from titanium exhibited superior performance metrics when properly protected against methanol-induced corrosion.

Mechanism of Action

The mechanism of action of methanol;titanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Catalytic Conversion of Methane to Methanol

Titanium-Iron (Fe/TiO₂) Catalysts: A TiO₂-supported iron catalyst achieved 15% methane conversion to methanol with >90% selectivity under ambient conditions. Charge transfer between FeOOH/Fe₂O₃ and TiO₂ reduced overpotential and suppressed CO₂ formation, outperforming non-titanium-supported iron catalysts .

Comparison with Copper-Titanium Systems: Copper-loaded TiO₂ nanorods (1Cu/TNR) yielded 30% methanol from biomass-derived polyols, whereas Fe, Co, or Ni on TiO₂ showed negligible activity. This highlights titanium's synergy with specific transition metals .

Esterification Reactions

Zr/Ti Solid Acid Catalysts: A zirconium-titanium (Zr/Ti) solid acid with a 1.2:1 atomic ratio showed superior activity in esterifying methanol with benzoic acids compared to zirconium alone. Titanium's Lewis acidity enhanced proton donation, improving reaction rates .

Adsorption and Surface Interactions

Ziegler-Natta Catalysts: Methanol adsorption energy (Ead) on Ti-MgCl₂ Ziegler-Natta catalysts was -39.92 kcal/mol, significantly stronger than H₂S (-14.82 kcal/mol) and previous reports (-30.6 kcal/mol for methanol). This underscores titanium's role in stabilizing methanol intermediates .

Photocatalytic Hydrogen Evolution

Titanium's bandgap alignment facilitated electron-hole separation, enhancing redox efficiency .

Key Findings and Trends

- Stability in Harsh Conditions: Titanium supports (e.g., TinO₂n−₁) improve catalyst durability in fuel cells and photocatalytic systems .

- Adsorption Superiority: Titanium-based catalysts exhibit stronger methanol adsorption than non-titanium analogs, critical for reaction efficiency .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds as follows:

Triethylamine (Et₃N) or ammonia (NH₃) is typically used as the base. The base binds HCl, shifting the equilibrium toward product formation.

Procedural Details

-

Conditions : Conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) due to TiCl₄’s moisture sensitivity.

-

Molar Ratios : A 1:4 molar ratio of TiCl₄ to methanol ensures complete alkoxylation. Excess base (≥4 equivalents) guarantees HCl neutralization.

-

Temperature : Reactions are performed at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

Workup and Purification

Table 1: Direct Synthesis Parameters and Outcomes

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (Elemental Ti) | 27.5–28.1% | |

| Boiling Point | 243°C | |

| Characterization | ¹H NMR, IR, Elemental Analysis |

Metathesis Reaction Using Sodium Methoxide

An alternative route employs sodium methoxide (NaOCH₃) as the alkoxide source, bypassing HCl generation. This method is advantageous for large-scale production due to simplified purification.

Reaction Equation

Procedure

-

Reactants : Anhydrous TiCl₄ is added dropwise to a suspension of NaOCH₃ in tetrahydrofuran (THF).

-

Conditions : Conducted under reflux (66°C) for 12 hours to ensure complete substitution.

-

Isolation : NaCl precipitate is filtered, and THF is removed via rotary evaporation. The residue is recrystallized from hexane.

Advantages and Limitations

-

Limitations : Requires strict anhydrous conditions and excess NaOCH₃ to drive the reaction.

Solvothermal Synthesis for Enhanced Crystallinity

Recent advances utilize solvothermal methods to synthesize titanium methoxide with controlled morphology. This approach is inspired by photocatalytic applications requiring high-surface-area titania precursors.

Methodology

Table 2: Solvothermal vs. Conventional Synthesis

| Parameter | Solvothermal | Conventional Direct |

|---|---|---|

| Reaction Time | 24 hours | 4–6 hours |

| Surface Area | 120–150 m²/g | Not applicable |

| Application Suitability | Photocatalysis | General synthesis |

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

Challenges and Optimization Strategies

Q & A

Q. What are best practices for designing experiments studying methanol adsorption on titanium surfaces?

- Methodological Answer : Use ultra-high-vacuum (UHV) systems to prepare atomically clean titanium surfaces. Combine temperature-programmed desorption (TPD) with density functional theory (DFT) simulations to map adsorption energies. Replicate studies across crystallographic planes (e.g., Ti(0001) vs. Ti(1010)) and disclose surface contamination checks via XPS in supplementary data .

Q. How can bibliometric analysis identify emerging trends and gaps in methanol-titanium research?

- Methodological Answer : Use keywords like "methanol adsorption titanium," "titanium-methanol catalysis," and "DMFC methanol crossover" in Web of Science or Scopus. Bibliometric tools (VOSviewer) can cluster topics (e.g., photocatalysis vs. fuel cells) and highlight understudied areas, such as long-term stability of titanium-methanol interfaces or environmental impact assessments .

Data Presentation & Analysis

Q. How should researchers present complex datasets from methanol-titanium interaction studies?

- Methodological Answer : Segregate raw data (e.g., chronoamperometry curves, adsorption isotherms) into appendices, while processed data (normalized current densities, Langmuir fit parameters) are included in the main text. Use heatmaps to visualize multi-variable dependencies (e.g., temperature vs. reaction rate) and provide error bars for triplicate measurements .

Q. What protocols ensure reproducibility in titanium-methanol electrochemical studies?

- Methodological Answer : Pre-condition electrodes via cyclic voltammetry (20 cycles, −0.5 to 1.5 V) to stabilize surfaces. Report electrolyte composition (e.g., 0.1 M H₂SO₄) and reference electrode calibration (e.g., vs. Ag/AgCl). Share electrochemical cell designs via 3D-model files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.